molecular formula C13H12N4O B15040160 N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide

N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide

Cat. No.: B15040160
M. Wt: 240.26 g/mol
InChI Key: KQBTUBFRMPKRFX-MHWRWJLKSA-N
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Description

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide is a chemical compound with the molecular formula C12H10N4O. It is known for its unique structure, which includes a pyridine ring and a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide typically involves the reaction of 4-pyridinecarboxaldehyde with isonicotinoyl hydrazide. The reaction is carried out under reflux conditions in the presence of ethanol as a solvent. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(pyridin-4-yl)methylidene]pyridine-4-carbohydrazide
  • N’-[(1E)-1-(pyridin-4-yl)ethylidene]isonicotinohydrazide
  • N’-[(1E)-1-(pyridin-4-yl)methylidene]isonicotinohydrazide

Uniqueness

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide is unique due to its specific structural configuration, which allows it to form stable coordination complexes and exhibit distinct chemical reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(E)-1-pyridin-4-ylethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10(11-2-6-14-7-3-11)16-17-13(18)12-4-8-15-9-5-12/h2-9H,1H3,(H,17,18)/b16-10+

InChI Key

KQBTUBFRMPKRFX-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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